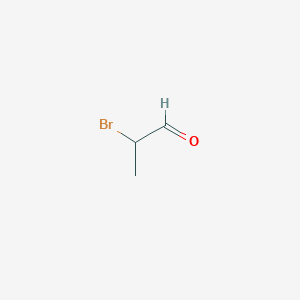

2-溴丙醛

描述

Synthesis Analysis

The synthesis of 2-bromopropanal derivatives and related compounds has been a subject of research due to its implications in chemical synthesis and potential industrial applications. For instance, the synthesis and characterization of N7-Guanine adduct of 2-bromopropane, a derivative of 2-bromopropanal, have been investigated to understand its molecular mechanisms and potential biological impacts (Zhao et al., 2002).

Molecular Structure Analysis

The molecular structure of 2-bromopropanal and its derivatives plays a critical role in determining its chemical reactivity and physical properties. Studies on related compounds, such as 2-bromo-1,1,1-trichloro-2-methylpropane, have provided insights into the crystal structure and physical properties of brominated organic compounds, suggesting the importance of molecular structure in understanding the behavior of these chemicals (Koide et al., 1966).

Chemical Reactions and Properties

The reactivity of 2-bromopropanal with various nucleophiles and its involvement in enantioselective reactions have been subjects of study, reflecting its utility in synthesizing complex organic compounds. For example, enantioselective reactions of 2-bromopropanamides with amines have been explored for the synthesis of alaninamides, highlighting the chemical versatility of bromopropane derivatives (D'angeli et al., 1991).

Physical Properties Analysis

The physical properties, such as phase transitions and crystal structures of compounds related to 2-bromopropanal, have been investigated to understand their behavior under different conditions. These studies contribute to the comprehensive understanding of the physical characteristics of brominated organic compounds and their applications (Koide et al., 1966).

Chemical Properties Analysis

The chemical properties of 2-bromopropanal, including its reactivity, stability, and interactions with other compounds, are crucial for its application in synthesis and industrial processes. The study of its reactions with conjugated bases of representative β-dicarbonyl compounds, for instance, provides valuable information on its potential uses in organic synthesis (Marchetti, 2003).

科学研究应用

生殖和造血危害:一项针对暴露于含有2-溴丙醛的溶剂的韩国电子工人的研究发现了显著的生殖和造血危害。女工人表现出继发性闭经,男工人显示出精子数量和活动力降低。研究得出结论,2-溴丙醛很可能是导致这些工人生殖腺和骨髓影响的原因(Kim et al., 1996)。

神经-生殖毒性:比较1-溴丙烷和2-溴丙烷的研究发现后者会引起生殖和造血系统疾病。该研究强调了需要进一步研究以了解这些化学物质毒性效应的剂量-反应关系和机制(Ichihara, 2005)。

对胚胎发育的细胞毒性影响:对2-溴丙烷对小鼠囊胚阶段胚胎的细胞毒性影响的调查显示,细胞凋亡显著增加,细胞数量减少,对着床率和早期着床后发育产生负面影响(Chan, 2010)。

白藜芦醇的保护作用:一项研究发现,葡萄源的植物alexin白藜芦醇可以抑制2-溴丙烷对小鼠囊胚的危害作用,包括细胞凋亡和胚胎发育的破坏。这表明白藜芦醇在减轻2-溴丙醛诱导的毒性方面具有潜力(Chan, 2011)。

成熟和受精受损:2010年Chan的另一项研究发现,2-溴丙烷显著降低了卵母细胞成熟、受精和体外胚胎发育的速率,表明其对生殖过程的危害作用(Chan, 2010)。

毒性综述:对2-溴丙烷毒性的全面审查突出了其对雄性和雌性生殖和造血系统的特异性毒性,影响睾丸、卵巢功能和骨髓。审查建议2-溴丙烷具有弱致突变潜力,并建议职业暴露限值(Takeuchi et al., 1997)。

体外鉴定鸟嘌呤加合物:研究探索2-溴丙烷诱导的免疫抑制的分子机制发现,它可以在2′-脱氧鸟苷的N7位置形成DNA加合物,暗示了其毒性途径(Zhao et al., 2002)。

安全和危害

2-Bromopropane is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

属性

IUPAC Name |

2-bromopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRXZMCJFCAZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325623 | |

| Record name | 2-bromopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopropanal | |

CAS RN |

19967-57-8 | |

| Record name | Propanal, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19967-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019967578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)